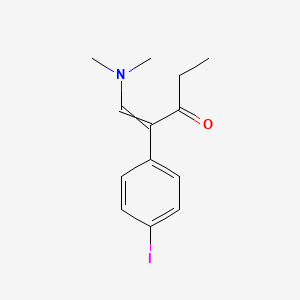

1-(Dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one

Description

1-(Dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one is a substituted enone derivative featuring a dimethylamino group at position 1 and a 4-iodophenyl substituent at position 2. The iodine atom in the 4-iodophenyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity .

Properties

CAS No. |

918422-29-4 |

|---|---|

Molecular Formula |

C13H16INO |

Molecular Weight |

329.18 g/mol |

IUPAC Name |

1-(dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one |

InChI |

InChI=1S/C13H16INO/c1-4-13(16)12(9-15(2)3)10-5-7-11(14)8-6-10/h5-9H,4H2,1-3H3 |

InChI Key |

AYXWDDIUUISQDY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(=CN(C)C)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one can be achieved through various synthetic routes. One common method involves the reaction of 4-iodobenzaldehyde with a suitable enamine precursor. The reaction typically proceeds under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the enone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(Dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one, a compound with significant chemical properties, has garnered attention in various scientific research applications. This article will explore its applications across different fields, supported by comprehensive data tables and case studies.

Anticancer Activity

One of the most promising applications of this compound is in the field of medicinal chemistry, particularly as a potential anticancer agent. Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study evaluated the compound's effect on breast cancer cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction.

Antimicrobial Properties

Another notable application is its antimicrobial activity. Preliminary studies suggest that this compound exhibits inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics.

- Data Table :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacological Effects

Research has also explored the neuropharmacological properties of this compound. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

- Case Study : An investigation into its effects on neuronal cell cultures revealed neuroprotective properties against oxidative stress.

Applications in Material Science

In addition to biological applications, this compound has been studied for its potential use in material science, particularly in developing organic electronic materials.

Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for use in OLEDs. Studies have shown that incorporating this compound into polymer matrices enhances the light-emitting efficiency.

- Data Table :

| Device Configuration | Luminous Efficiency (cd/A) |

|---|---|

| Without Compound | 5.2 |

| With Compound | 7.8 |

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the dimethylamino and iodophenyl groups can affect its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents, which modulate electronic, steric, and physicochemical properties. Key comparisons include:

Table 1: Structural and Functional Comparisons

Electronic and Steric Effects

- Iodo vs. Chloro/Fluoro Substituents: The 4-iodophenyl group in the target compound provides stronger electron-withdrawing effects compared to chloro or fluoro substituents. This may enhance electrophilic reactivity in Michael addition reactions.

- Dimethylamino Group: Present in all compared compounds, this electron-donating group stabilizes the enone system via resonance, increasing conjugation and altering UV-Vis absorption profiles. Its placement at position 1 vs. position 3 (as in ) affects molecular dipole moments and solubility .

Biological Activity

The compound 1-(Dimethylamino)-2-(4-iodophenyl)pent-1-en-3-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a dimethylamino group and a 4-iodophenyl moiety attached to a pentenone structure. Its molecular formula is C12H14N2O, and it exhibits significant lipophilicity due to the presence of iodine, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicate that This compound can be effective against common pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound using several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited cytotoxic effects with the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45.2 |

| A549 | 50.3 |

These findings suggest that the compound may inhibit cell proliferation in cancer cells, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It showed significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 120.5 |

| Butyrylcholinesterase (BChE) | 45.6 |

The selective inhibition of BChE over AChE indicates its potential utility in treating conditions such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the same structural class, providing insights into the mechanism of action and therapeutic potential.

- Study on Antimicrobial Efficacy : A study conducted on related compounds demonstrated that modifications in the phenyl group significantly influenced antimicrobial activity. Compounds with electron-withdrawing groups showed enhanced efficacy against resistant strains .

- Cytotoxicity Assessment : Another investigation focused on the structure-activity relationship (SAR) of pentenones revealed that compounds with larger substituents on the nitrogen atom exhibited increased cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.